[2-(trimethylazaniumyl)ethyl]phosphonate
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Overview
Description
[2-(trimethylazaniumyl)ethyl]phosphonate is a chemical compound with the molecular formula C5H13NO3P. It is known for its unique structure, which includes a phosphonate group and a trimethylammonium group.
Mechanism of Action
Target of Action
Trimethyl(2-phosphonatoethyl)azanium, also known as 2-trimethylaminoethylphosphonic acid, is a quaternary ammonium ion where three methyl groups and one 2-phosphoethyl group are attached to the nitrogen
Mode of Action
As a quaternary ammonium compound, it may interact with various biological targets, potentially influencing cellular processes .
Result of Action
It is known to be a metabolite in mice , but the specific effects of its action require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
[2-(trimethylazaniumyl)ethyl]phosphonate can be synthesized through a series of chemical reactions. One common method involves the silyldealkylation of dialkyl esters using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of silyldealkylation and desilylation can be scaled up for industrial applications. The use of microwave irradiation to accelerate these reactions has been investigated, showing significant advantages over conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
[2-(trimethylazaniumyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation and various oxidizing or reducing agents depending on the desired reaction. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, silyldealkylation with BTMS followed by desilylation typically yields phosphonic acids .
Scientific Research Applications
[2-(trimethylazaniumyl)ethyl]phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of polymers, catalysts, and other industrial materials.
Comparison with Similar Compounds
[2-(trimethylazaniumyl)ethyl]phosphonate can be compared with other similar compounds, such as:
Phosphocholine: Shares a similar phosphonate group but differs in its overall structure and applications.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Another compound with a similar structure but different functional groups and properties.
Properties
CAS No. |
14596-57-7 |
---|---|
Molecular Formula |
C5H14NO3P |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
hydroxy-[2-(trimethylazaniumyl)ethyl]phosphinate |
InChI |
InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9) |
InChI Key |
VCANKBLUHKRQLL-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCP(=O)([O-])[O-] |
Canonical SMILES |
C[N+](C)(C)CCP(=O)(O)[O-] |
Synonyms |
2-(trimethylammonio)ethylphosphonate N,N,N-trimethyl-2-aminoethylphosphonate TMAEP |
Origin of Product |
United States |
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